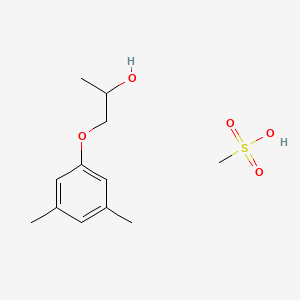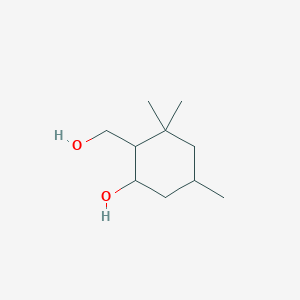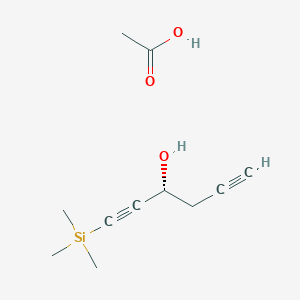![molecular formula C30H26O3 B12564870 2'-Butoxy-7-methylspiro[naphtho[1,2-b]pyran-2,9'-xanthene] CAS No. 185449-76-7](/img/structure/B12564870.png)
2'-Butoxy-7-methylspiro[naphtho[1,2-b]pyran-2,9'-xanthene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Butoxy-7-methylspiro[naphtho[1,2-b]pyran-2,9’-xanthene] is a complex organic compound characterized by its unique spiro structure. This compound contains a naphthopyran core fused with a xanthene moiety, which is further substituted with butoxy and methyl groups. The presence of multiple aromatic rings and ether linkages contributes to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Butoxy-7-methylspiro[naphtho[1,2-b]pyran-2,9’-xanthene] typically involves multi-step organic reactions. The starting materials often include naphthol derivatives and xanthene precursors. The key steps in the synthesis may involve:
Formation of the Naphthopyran Core: This can be achieved through cyclization reactions involving naphthol derivatives.
Spirocyclization: The naphthopyran core is then subjected to spirocyclization with xanthene derivatives under acidic or basic conditions.
Substitution Reactions: Introduction of butoxy and methyl groups is carried out through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2’-Butoxy-7-methylspiro[naphtho[1,2-b]pyran-2,9’-xanthene] can undergo various chemical reactions, including:
Oxidation: The aromatic rings and ether linkages can be oxidized using strong oxidizing agents.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The butoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2’-Butoxy-7-methylspiro[naphtho[1,2-b]pyran-2,9’-xanthene] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of dyes, pigments, and other materials due to its aromatic structure.
Mecanismo De Acción
The mechanism by which 2’-Butoxy-7-methylspiro[naphtho[1,2-b]pyran-2,9’-xanthene] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic rings and ether linkages allow it to form π-π interactions and hydrogen bonds with these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Spirooxazines: Similar spiro structures with different substituents.
Spiropyrans: Compounds with a spiro linkage between a pyran and another aromatic ring.
Xanthene Derivatives: Compounds containing the xanthene core with various substituents.
Uniqueness
2’-Butoxy-7-methylspiro[naphtho[1,2-b]pyran-2,9’-xanthene] is unique due to its specific combination of butoxy and methyl groups, which confer distinct chemical and physical properties compared to other spiro compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
185449-76-7 |
|---|---|
Fórmula molecular |
C30H26O3 |
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
2'-butoxy-7-methylspiro[benzo[h]chromene-2,9'-xanthene] |
InChI |
InChI=1S/C30H26O3/c1-3-4-18-31-22-13-15-28-26(19-22)30(25-10-5-6-11-27(25)32-28)17-16-21-12-14-23-20(2)8-7-9-24(23)29(21)33-30/h5-17,19H,3-4,18H2,1-2H3 |
Clave InChI |
SNZMCRCXYJQPHW-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC2=C(C=C1)OC3=CC=CC=C3C24C=CC5=C(O4)C6=CC=CC(=C6C=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


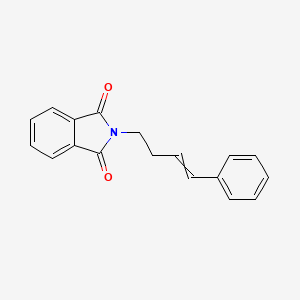
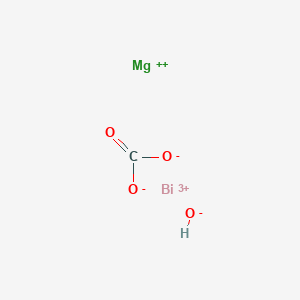
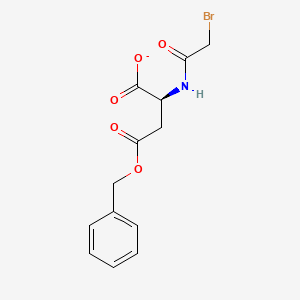
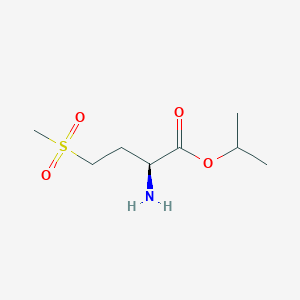
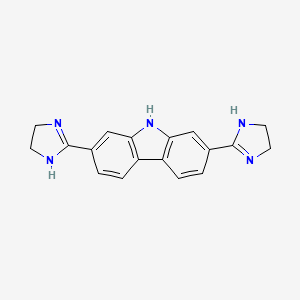
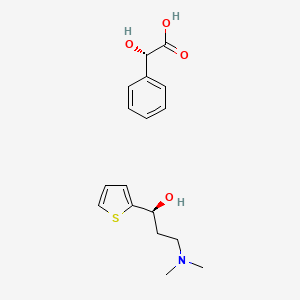
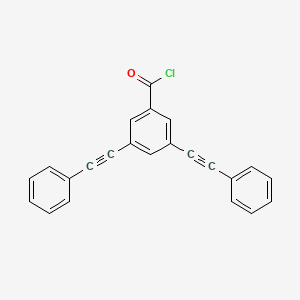
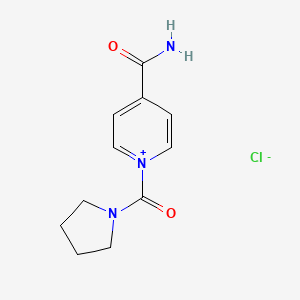
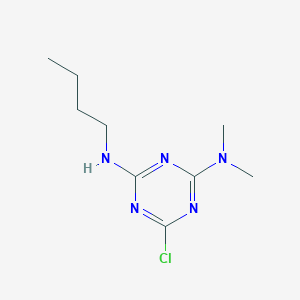

![2,2'-{[2-Hydroxy-3-(octyloxy)propyl]azanediyl}diacetic acid](/img/structure/B12564837.png)
